molecular formula C22H23NO3 B5260644 7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B5260644
M. Wt: 349.4 g/mol
InChI Key: JGAUFMZMPSQKEH-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of flavones. Flavones are a group of natural substances with variable phenolic structures and are known for their diverse biological activities. This particular compound features a chromen-2-one core structure with various substituents, including a hydroxy group, a phenyl group, and a piperidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which is a condensation reaction between an active hydrogen compound, an aldehyde, and an amine. This method leads to the formation of Mannich bases, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenyl group or the piperidinylmethyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with diverse biological activities.

Scientific Research Applications

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and other functional groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavones and piperidine derivatives, such as:

Uniqueness

What sets 7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, phenyl group, and piperidinylmethyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-7-5-6-12-23(15)14-19-20(24)11-10-17-18(13-21(25)26-22(17)19)16-8-3-2-4-9-16/h2-4,8-11,13,15,24H,5-7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUFMZMPSQKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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